4-(3-Fluoro-4-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolone ring substituted with a hydroxyl group at position 3, a benzoyl group at position 4, and aryl/heteroaryl substituents at positions 1 and 5. Its structure features:
- 4-(3-Fluoro-4-methylbenzoyl): A benzoyl group with a fluorine atom at position 3 and a methyl group at position 4, enhancing lipophilicity and steric bulk .
- 5-(2-Fluorophenyl): A fluorinated aryl ring at position 5, which may influence electronic properties and target binding .
- 3-Hydroxy-pyrrol-2-one core: A tautomerizable enol group that can participate in metal chelation or hydrogen-bond interactions .
Properties
CAS No. |
618073-86-2 |
|---|---|
Molecular Formula |
C24H18F2N2O3 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18F2N2O3/c1-14-8-9-16(11-19(14)26)22(29)20-21(17-6-2-3-7-18(17)25)28(24(31)23(20)30)13-15-5-4-10-27-12-15/h2-12,21,29H,13H2,1H3/b22-20+ |
InChI Key |
OCRYPENGDPAIRA-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)F |
Origin of Product |
United States |
Biological Activity
4-(3-Fluoro-4-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. Below, we explore its biological activity based on current research findings.
-
Core Structure :
- The compound contains a pyrrolone core , which is a five-membered ring with a carbonyl group, contributing to its reactivity and interaction with biological targets.
- Substituents include fluorobenzoyl and hydroxyl groups, enhancing lipophilicity and binding affinity to specific enzymes or receptors .
-
Mechanisms of Action :
- The fluorinated aromatic rings may interact with hydrophobic pockets of enzymes or receptors, increasing specificity.
- The hydroxyl group potentially forms hydrogen bonds with active site residues, stabilizing enzyme-ligand complexes.
1. Neurological Applications
Preliminary studies suggest that compounds structurally similar to this molecule exhibit activity as NMDA receptor antagonists , which are critical in pain modulation and neurodegenerative diseases such as Alzheimer's.
2. Anti-inflammatory Potential
The compound's structural framework aligns with other pyrrolone derivatives known for their anti-inflammatory properties. Its ability to modulate receptor activity could make it suitable for treating inflammatory pathways .
4. Kinase Inhibition
Kinase inhibitors play a pivotal role in cancer treatment. While direct evidence for this compound is not available, similar structures have shown efficacy as selective kinase inhibitors, targeting pathways like mTOR and EGFR .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural elements:
Case Study 1: NMDA Receptor Antagonism
- Compounds with fluorinated aromatic systems similar to this molecule showed significant NMDA receptor antagonism.
- These interactions are relevant for neurological conditions such as chronic pain and epilepsy.
Case Study 2: Anti-HIV Activity
- Related pyrrolone derivatives exhibited HIV reverse transcriptase inhibition with IC50 values as low as 0.20 µM .
- Structural modifications, such as electron-withdrawing substitutions, were critical for enhancing activity.
Potential Applications
Based on the current understanding of its biological activity, the compound holds promise in the following areas:
- Neurology : Treatment of neurodegenerative diseases and chronic pain.
- Oncology : As a kinase inhibitor targeting dysregulated pathways in cancer.
- Infectious Diseases : Potential antiviral applications, particularly against resistant strains.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrrolone derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study:
A study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 10 |
| HepG2 | 20 | Cisplatin | 12 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Its fluorinated structure enhances lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy.
Case Study:
In vitro studies showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
| Bacterial Strain | MIC (µg/mL) | Control (Ampicillin) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The structure-activity relationship analysis highlights that the introduction of fluorine atoms enhances the biological activity by increasing the lipophilicity and altering electronic properties.
Synthetic Pathway
- Starting Material : Pyrrole derivative.
- Functionalization : Introduction of fluorobenzoyl and fluorophenyl groups.
- Final Product Formation : Hydroxylation and cyclization to yield the target compound.
Therapeutic Potential
The diverse biological activities of this compound suggest potential applications in drug development, particularly in oncology and infectious diseases. Further research is warranted to explore its mechanisms of action and optimize its pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Variations in Aryl Substituents at Position 5
- Compound 23 (): Replaces the 2-fluorophenyl group with a 4-trifluoromethoxyphenyl moiety. This modification increases molecular weight (436.16 g/mol vs. ~448.4 g/mol for the target compound) and lipophilicity, as reflected in its higher melting point (246–248°C) .
- Compound 25 (): Substitutes the 2-fluorophenyl group with a 3-trifluoromethylphenyl group. The electron-withdrawing CF₃ group reduces yield (9% vs. 32% for Compound 23), suggesting synthetic challenges with sterically demanding substituents .
- 4-(4-Hydroxyphenyl) analog (): Replaces 2-fluorophenyl with a 4-hydroxyphenyl group, introducing a polar phenolic -OH. This likely improves aqueous solubility but may reduce metabolic stability due to glucuronidation susceptibility .
Variations in N-Substituents at Position 1
- 1-(Furan-2-ylmethyl) analog (): Substitutes pyridin-3-ylmethyl with a furan-containing group.
- 1-(Pyridin-4-ylmethyl) analog (): Replaces pyridin-3-ylmethyl with a pyridin-4-ylmethyl group. The positional isomerism of the pyridine nitrogen could shift hydrogen-bonding patterns and pharmacokinetic properties .
- 1-(3-Morpholinopropyl) analog (): Introduces a morpholine-propyl chain, significantly increasing polarity and molecular weight (448.4 g/mol vs. ~536.4 g/mol). Such modifications are often employed to enhance blood-brain barrier penetration .
Variations in Benzoyl Groups at Position 4
- 4-(4-Methylbenzoyl) analogs (): Replace the 3-fluoro-4-methylbenzoyl group with a simpler 4-methylbenzoyl group.
- 4-(3-Fluoro-4-methoxybenzoyl) analog (): Adds a methoxy group at position 4 instead of methyl. Methoxy groups can enhance metabolic stability but may introduce steric hindrance .
Data Tables
Research Findings and SAR Insights
- Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups at position 5 (e.g., 2-fluorophenyl in the target compound) improve metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
- N-Substituent Effects : Pyridine-containing substituents (e.g., pyridin-3-ylmethyl) enhance solubility and target engagement compared to aliphatic chains (e.g., 2-hydroxypropyl in ), as observed in docking studies .
- Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl in Compound 25) correlate with lower yields, highlighting the need for optimized reaction conditions .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer: The compound can be synthesized via a multi-step condensation reaction. A typical procedure involves:
- Step 1: Reacting substituted benzaldehydes (e.g., 2-fluorophenylaldehyde) with appropriate precursors (e.g., pyridin-3-ylmethylamine) under reflux conditions in polar aprotic solvents (e.g., DMF or MeOH).
- Step 2: Acid-catalyzed cyclization to form the pyrrolone core, followed by recrystallization from methanol or aqueous mixtures for purification .
Yield Optimization Strategies:
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on benzaldehyde derivatives may reduce yields (e.g., 9% for -CF₃ vs. 47% for -Cl) due to steric or electronic hindrance .
- Reaction Time/Temperature: Shorter reaction times (3 hours) at room temperature improve yields for bulky substituents (e.g., 62% for 4-tert-butyl phenyl) compared to extended heating .
Table 1: Representative Yields Based on Substituents
| Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-Trifluoromethylphenyl | 9 | 205–207 |
| 3-Chlorophenyl | 47 | 235–237 |
| 4-tert-Butylphenyl | 62 | 263–265 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray Crystallography: Resolves stereochemistry and crystal packing. For example, single-crystal X-ray studies (R factor ≤ 0.031) confirm bond lengths and angles in analogous pyrrolone derivatives .
- Spectroscopy:
- Mass Spectrometry (ESI): Validates molecular weight (e.g., m/z 420.1573 for C₂₂H₂₁F₃NO₄) with <0.02% deviation from theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer: Methodological Framework:
- Systematic Substitution: Replace key groups (e.g., fluorophenyl, pyridinylmethyl) with bioisosteres (e.g., chloro, methyl) and assess activity changes. For example:
- In Vitro Assays: Use enzyme inhibition (e.g., kinase assays) or cell viability models to correlate structural changes with potency.
Data Interpretation:
Q. How should researchers address discrepancies in reaction yields during scale-up or substituent modification?
Answer: Root-Cause Analysis:
- Reaction Monitoring: Use TLC or HPLC to track intermediates. Low yields (e.g., 9% for -CF₃ derivatives) may indicate side reactions (e.g., hydrolysis) requiring inert atmospheres or lower temperatures .
- Purification Challenges: Recrystallization from methanol/water mixtures improves purity for hydrophilic derivatives, while column chromatography is preferred for lipophilic analogs .
Mitigation Strategies:
Q. What computational approaches are recommended to predict biological targets or binding modes?
Answer: In Silico Workflow:
- Pharmacophore Modeling: Identify key moieties (e.g., fluorophenyl, hydroxy-pyrrolone) as hydrogen bond donors/acceptors for target screening .
- Molecular Dynamics (MD): Simulate binding stability with kinases or GPCRs, leveraging crystallographic data from analogs (e.g., PDB ID: A1IZ9) .
- ADMET Prediction: Tools like SwissADME assess logP (>3.5 suggests blood-brain barrier penetration) and CYP450 interactions .
Validation:
Q. How can researchers optimize multi-component reactions (MCRs) for derivatives of this compound?
Answer: Protocol Design:
- Solvent Selection: Use DMSO or THF for MCRs involving imine formation or cycloadditions, as these solvents stabilize intermediates .
- Catalyst Systems: Proline or piperidine catalyzes Knoevenagel condensations in furanone derivatives, enhancing regioselectivity .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
